5-Bromo-2,3-bis(chloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,3-bis(chloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C₇H₆BrCl₂N. It is characterized by a pyridine ring substituted with bromine at the 5-position and two chloromethyl groups at the 2- and 3-positions. This compound is used primarily in research and development due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-bis(chloromethyl)pyridine typically involves the bromination of 2,3-bis(chloromethyl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5-position of the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions. These reactions are conducted in industrial reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-bis(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the bromine or pyridine ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions typically occur under mild to moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while Suzuki-Miyaura coupling results in biaryl compounds .
Scientific Research Applications
5-Bromo-2,3-bis(chloromethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Medicine: Research into potential therapeutic agents often involves this compound as a precursor or intermediate.
Industry: It is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-bis(chloromethyl)pyridine involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting enzyme activity or altering genetic material. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropyridine: Lacks the bromine substitution, resulting in different reactivity and applications.
5-Bromo-2-chloromethylpyridine: Contains only one chloromethyl group, affecting its chemical behavior.
2,3-Bis(bromomethyl)pyridine: Substituted with bromine instead of chlorine, leading to variations in reactivity and use
Uniqueness
5-Bromo-2,3-bis(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chloromethyl groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
5-bromo-2,3-bis(chloromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl2N/c8-6-1-5(2-9)7(3-10)11-4-6/h1,4H,2-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJGQDBACOBINU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)CCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597905 |
Source
|
Record name | 5-Bromo-2,3-bis(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155187-02-3 |
Source
|
Record name | 5-Bromo-2,3-bis(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.